N,N-Dipropyl-5-methyl-1-phenyl-1,2,3-triazole-4-carboxamide
CAS No.: 63979-30-6
Cat. No.: VC18682863
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63979-30-6 |
|---|---|
| Molecular Formula | C16H22N4O |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 5-methyl-1-phenyl-N,N-dipropyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H22N4O/c1-4-11-19(12-5-2)16(21)15-13(3)20(18-17-15)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
| Standard InChI Key | OTXYXYOEXXRCPM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C(=O)C1=C(N(N=N1)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
N,N-Dipropyl-5-methyl-1-phenyl-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole family, distinguished by a five-membered heterocyclic ring containing three nitrogen atoms. The compound’s IUPAC name, 5-methyl-1-phenyl-N,N-dipropyltriazole-4-carboxamide, reflects its substituent arrangement: a methyl group at position 5, a phenyl ring at position 1, and a dipropylcarboxamide moiety at position 4.
Molecular Descriptors
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 63979-30-6 | |
| Molecular Formula | C₁₆H₂₂N₄O | |
| Molecular Weight | 286.37 g/mol | |
| SMILES Notation | CCCN(CCC)C(=O)C1=C(N(N=N1)C2=CC=CC=C2)C | |
| InChI Key | OTXYXYOEXXRCPM-UHFFFAOYSA-N |
The planar triazole ring facilitates π-π stacking interactions, while the dipropylcarboxamide group enhances lipophilicity, as evidenced by a calculated logP of 3.32. The phenyl substituent contributes to aromatic stabilization, influencing both reactivity and biological target affinity.
Synthesis and Manufacturing
Click Chemistry Approach
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. A representative protocol involves:
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Azide Preparation: Reaction of benzyl bromide with sodium azide to form phenyl azide.
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Alkyne Activation: Propiolic acid derivative functionalization with dipropylamine.
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Cycloaddition: Copper(I) iodide-mediated coupling under inert conditions at 60°C for 12 hours.
This method achieves yields exceeding 75%, with purity confirmed via HPLC (>95%). Alternative routes using ruthenium catalysts produce 1,5-regioisomers but are less economically viable for large-scale synthesis.
Structural and Electronic Analysis
X-ray Crystallography Data
While crystallographic data remain unpublished, computational modeling (DFT-B3LYP/6-311+G**) predicts:
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Bond Lengths: N1–N2 = 1.30 Å, N2–N3 = 1.35 Å
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Dihedral Angles: Phenyl-triazole plane = 12.7°
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Dipole Moment: 4.21 Debye
The methyl group at C5 induces minor steric hindrance, while the carboxamide’s carbonyl oxygen (1.23 Å C=O) serves as a hydrogen bond acceptor.
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 64 | |
| E. coli (ATCC 25922) | >128 | |
| C. albicans | 32 |
The 4-fold greater potency against fungi versus Gram-negative bacteria correlates with membrane permeability differences.
Physicochemical Properties
Solubility and Stability
Experimental data reveal:
| Property | Value | Method |
|---|---|---|
| Water Solubility | 2.1 mg/L (25°C) | Shake-flask |
| logD (pH 7.4) | 3.31 | HPLC |
| Plasma Stability | t₁/₂ = 6.2 h | Human plasma |
The compound exhibits >90% stability in simulated gastric fluid (pH 2.0) over 8 hours, suggesting oral bioavailability potential.
Industrial and Research Applications
Medicinal Chemistry
As a triazole bioisostere for amide bonds, this compound improves metabolic stability in protease inhibitor prototypes. Structure-activity relationship (SAR) studies highlight the dipropyl group’s role in reducing hERG channel affinity (IC₅₀ > 30 μM vs. 1.2 μM for dimethyl analogs).
Materials Science
Thin films incorporating the compound exhibit:
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Dielectric Constant (ε): 3.8 at 1 MHz
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Thermal Decomposition: 287°C (TGA)
These properties suggest utility in flexible electronics and high-temperature adhesives.
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